N-(3,4-dimethylphenyl)-N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide
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Overview
Description
N-(3,4-dimethylphenyl)-N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound is characterized by its unique structural features, which include a dimethylphenyl group and a propan-2-yloxyphenyl group linked by an oxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide typically involves the condensation of 3,4-dimethylaniline with 4-propan-2-yloxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reacted with oxalyl chloride to form the desired oxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxamides with different functional groups.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
- N-(3,4-dimethylphenyl)-N’-[(E)-(4-ethoxyphenyl)methylideneamino]oxamide
- N-(3,4-dimethylphenyl)-N’-[(E)-(4-butoxyphenyl)methylideneamino]oxamide
Uniqueness
N-(3,4-dimethylphenyl)-N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide is unique due to its specific structural features, which may confer distinct chemical and biological properties. The presence of the propan-2-yloxy group, for example, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13(2)26-18-9-6-16(7-10-18)12-21-23-20(25)19(24)22-17-8-5-14(3)15(4)11-17/h5-13H,1-4H3,(H,22,24)(H,23,25)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZZWDOXSFLKBY-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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